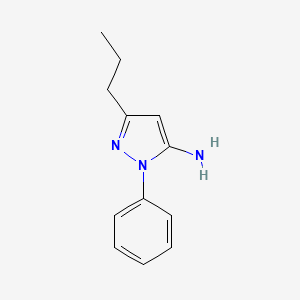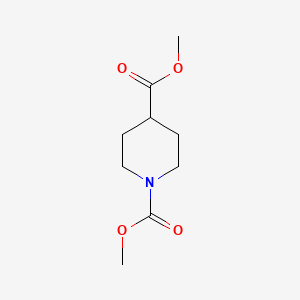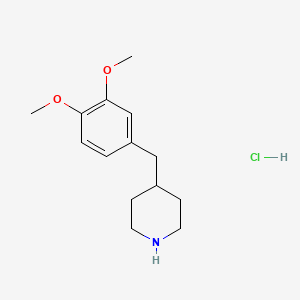
1-フェニルピペリジン-4-オン塩酸塩
概要
説明
1-Phenylpiperidin-4-one hydrochloride is a chemical compound belonging to the piperidine class of organic compounds. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities.
科学的研究の応用
1-Phenylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: This compound is investigated for its potential antiviral, antimicrobial, and anticancer properties
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
作用機序
Target of Action
It’s known that piperidine derivatives, which include 1-phenylpiperidin-4-one hydrochloride, play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine derivatives have various pharmacological applications . More research is needed to understand the specific interactions of 1-Phenylpiperidin-4-one Hydrochloride with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
1-Phenylpiperidin-4-one is a synthetic molecule that is used as an antiviral drug. It has been shown in vivo and in vitro against viruses such as HIV, influenza A virus, and herpes simplex virus type I. 1-Phenylpiperidin-4-one has been shown to inhibit viral replication by binding to the viral nucleic acid with high affinity and blocking its synthesis .
Action Environment
The action environment of 1-Phenylpiperidin-4-one Hydrochloride involves avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
生化学分析
Biochemical Properties
1-Phenylpiperidin-4-one hydrochloride plays a significant role in biochemical reactions, particularly in inhibiting viral replication. It achieves this by binding to viral nucleic acids with high affinity, thereby blocking their synthesis . This compound interacts with viral enzymes and proteins, preventing the release of progeny virions from infected cells . The high-affinity binding to nucleic acids is crucial for its antiviral activity.
Cellular Effects
1-Phenylpiperidin-4-one hydrochloride affects various types of cells and cellular processes. It influences cell function by inhibiting viral replication within infected cells, thereby preventing the spread of the virus . This compound impacts cell signaling pathways by interfering with the synthesis of viral nucleic acids, which is essential for viral replication. Additionally, it may affect gene expression and cellular metabolism by altering the normal functioning of infected cells .
Molecular Mechanism
The molecular mechanism of 1-Phenylpiperidin-4-one hydrochloride involves its conversion to piperidone, the active form. This active form binds to viral nucleic acids, inhibiting their synthesis and preventing viral replication . The compound’s high-affinity binding to nucleic acids is a key factor in its antiviral activity. Furthermore, it may inhibit or activate specific enzymes involved in viral replication, thereby exerting its antiviral effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenylpiperidin-4-one hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains effective in inhibiting viral replication over extended periods, both in vitro and in vivo
Dosage Effects in Animal Models
The effects of 1-Phenylpiperidin-4-one hydrochloride vary with different dosages in animal models. At lower doses, it effectively inhibits viral replication without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects and dose-response relationships are crucial for understanding its safety and efficacy.
Metabolic Pathways
1-Phenylpiperidin-4-one hydrochloride is involved in specific metabolic pathways, including its conversion to the active form, piperidone . This conversion is essential for its antiviral activity. The compound interacts with various enzymes and cofactors during its metabolism, which may influence its overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 1-Phenylpiperidin-4-one hydrochloride within cells and tissues are critical for its antiviral activity. The compound is transported across cell membranes and distributed to infected cells, where it exerts its effects . It may interact with specific transporters or binding proteins that facilitate its localization and accumulation within target cells . These interactions are essential for its antiviral efficacy.
Subcellular Localization
1-Phenylpiperidin-4-one hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to specific compartments or organelles within infected cells, where it binds to viral nucleic acids and inhibits their synthesis . Targeting signals or post-translational modifications may play a role in directing the compound to these specific locations, enhancing its antiviral activity .
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidin-4-one hydrochloride can be synthesized through various methods. One common approach involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction typically takes place in ethanol and requires heating to boiling, followed by standing at room temperature overnight .
Industrial Production Methods: Industrial production of 1-Phenylpiperidin-4-one hydrochloride often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .
化学反応の分析
Types of Reactions: 1-Phenylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines .
類似化合物との比較
Piperidine: A simpler structure with similar biological activities.
Piperidin-4-one: A closely related compound with comparable chemical properties.
1-Phenylpiperidine: Another derivative with distinct pharmacological effects
Uniqueness: 1-Phenylpiperidin-4-one hydrochloride stands out due to its specific antiviral properties and its ability to inhibit viral replication effectively. Its unique structure allows for targeted interactions with viral nucleic acids, making it a valuable compound in antiviral research .
特性
IUPAC Name |
1-phenylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10;/h1-5H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEBZLGYRSNAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657266 | |
| Record name | 1-Phenylpiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6328-93-4 | |
| Record name | 6328-93-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylpiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-(2-Hydroxyethoxy)-5-methylphenyl]ethanone](/img/structure/B1499026.png)






![3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane](/img/structure/B1499056.png)
